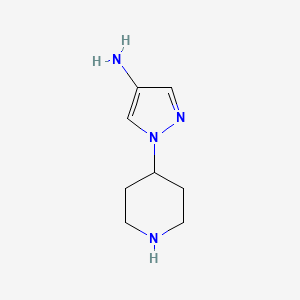

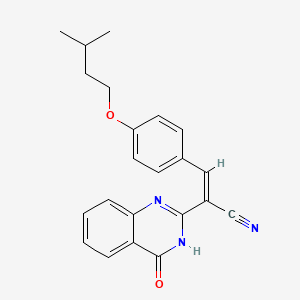

1-(Piperidin-4-yl)-1h-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

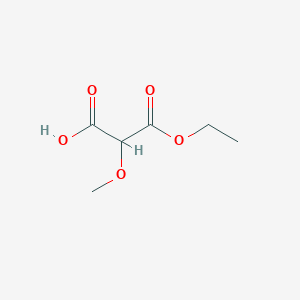

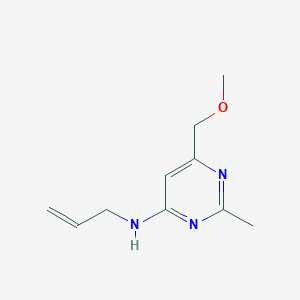

“1-(Piperidin-4-yl)-1h-pyrazol-4-amine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Molecular Structure Analysis

The molecular structure of these derivatives has been explored through various methods, including X-ray diffraction . The structure of piperidine moiety is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives participate in various chemical reactions, offering a pathway to diverse bioactive molecules . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical And Chemical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental for understanding the potential applications of these compounds .Applications De Recherche Scientifique

Synthesis and Molecular Structure Investigations Researchers have synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including a compound related to 1-(Piperidin-4-yl)-1h-pyrazol-4-amine. They used X-ray crystallography and DFT calculations to investigate molecular structures and intermolecular interactions, revealing significant H...H, N...H, and H...C contacts (Shawish et al., 2021).

Synthetic Equivalents in Organic Chemistry The compound has been utilized in organic chemistry as a synthetic equivalent in the formation of acetylenic 2-pyrazolines and pyrazoles. This process involves room temperature interactions with arylhydrazines, leading to compounds with notable fluorescent abilities (Odin et al., 2022).

CGRP Receptor Antagonist Substructure 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a related compound, is a privileged substructure in CGRP receptor antagonists. Efficient syntheses have been developed for this compound, highlighting its significance in medicinal chemistry (Leahy et al., 2012).

Intermediate in Crizotinib Synthesis This compound is a key intermediate in the synthesis of Crizotinib, an important therapeutic drug. A robust synthesis process for this intermediate has been developed, which is crucial for the large-scale production of Crizotinib (Fussell et al., 2012).

Anticholinesterase Agents Derivatives of this compound have been synthesized and evaluated for their anticholinesterase effects, indicating potential applications in the treatment of neurodegenerative disorders. This research highlights its relevance in pharmacology and therapeutics (Altıntop, 2020).

Antimicrobial and Antifungal Activity Novel pyrazolyl-s-triazine derivatives, including compounds related to this compound, have been synthesized and tested for antimicrobial and antifungal activities. These studies are crucial for developing new antimicrobial agents (Sharma et al., 2017).

Synthesis of Novel Oxazolidinone Antibacterial Candidate The compound has been used in the synthesis of a novel oxazolidinone antibacterial candidate, demonstrating its applicability in the development of new antibiotics (Yang et al., 2014).

Mécanisme D'action

Target of Action

The compound “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” primarily targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer .

Mode of Action

This interaction could lead to changes in the protein’s ability to regulate cell growth, potentially inhibiting the growth of cancer cells .

Biochemical Pathways

The compound’s interaction with the B-raf protein could affect various biochemical pathways. B-raf is part of the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion . By interacting with B-raf, the compound could potentially disrupt this pathway, leading to changes in cell behavior .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability . These properties would determine how much of the compound reaches its target, how long it stays in the body, and how it is eliminated .

Result of Action

The result of the compound’s action would depend on its specific interactions with the B-raf protein. If the compound inhibits the protein’s function, it could potentially slow or stop the growth of cancer cells . More research is needed to fully understand the molecular and cellular effects of this compound’s action .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other molecules in the cell, the cell’s overall health and status, and external factors such as temperature and pH . Understanding these influences could help optimize the compound’s use as a potential therapeutic agent .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, and it is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” and its derivatives could have potential applications in these areas. Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .

Propriétés

IUPAC Name |

1-piperidin-4-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOSFUVFOJECKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2475535.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2475548.png)

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)

![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)

![N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2475556.png)